molecular formula C18H19FN4O B13004524 (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol

(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol

Cat. No.: B13004524
M. Wt: 326.4 g/mol
InChI Key: FTPSLJWNKDNDOS-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the fluorophenyl and piperidinyl groups. Common reagents and catalysts used in these reactions include palladium catalysts, fluorinating agents, and various organic solvents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, it may be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrazines with different substituents, such as:

  • (2-(4-Chlorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol
  • (2-(4-Methylphenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol

Uniqueness

The uniqueness of (2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol lies in its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H19FN4O

Molecular Weight

326.4 g/mol

IUPAC Name

[2-(4-fluorophenyl)-4-piperidin-1-ylpyrazolo[1,5-a]pyrazin-3-yl]methanol

InChI

InChI=1S/C18H19FN4O/c19-14-6-4-13(5-7-14)16-15(12-24)17-18(20-8-11-23(17)21-16)22-9-2-1-3-10-22/h4-8,11,24H,1-3,9-10,12H2

InChI Key

FTPSLJWNKDNDOS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=CN3C2=C(C(=N3)C4=CC=C(C=C4)F)CO

Origin of Product

United States

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